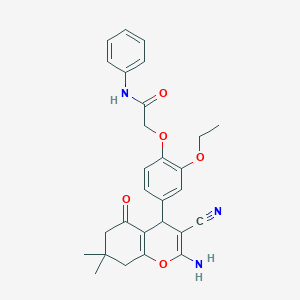
3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a complex organic compound that combines the structural features of benzimidazole, chromenone, and methoxybenzoate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.
Synthesis of the chromenone moiety: This involves the cyclization of salicylaldehyde derivatives with acetic anhydride.
Coupling of benzimidazole and chromenone: The benzimidazole derivative is then coupled with the chromenone moiety under basic conditions.
Esterification: The final step involves the esterification of the chromenone-benzimidazole intermediate with 4-methoxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The benzimidazole and chromenone moieties can be oxidized using agents like potassium permanganate.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of benzimidazole and chromenone.
Reduction: Reduced forms of the compound, potentially leading to the formation of dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Biology: The compound can be used in biological assays to study its effects on cellular pathways and gene expression.
Materials Science: It can be investigated for its potential use in organic electronics or as a fluorescent probe.
Mécanisme D'action
The mechanism of action of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The benzimidazole moiety is known to bind to DNA, potentially interfering with DNA replication and transcription. The chromenone structure may contribute to its ability to generate reactive oxygen species, leading to oxidative stress in target cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
- 3-(1-methyl-1H-benzimidazol-2-yl)-2-oxo-2H-chromen-6-yl 4-methoxybenzoate
- 3-(1-methyl-1H-benzimidazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Uniqueness
The unique combination of benzimidazole, chromenone, and methoxybenzoate moieties in 3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate provides it with distinct chemical and biological properties. Its potential to interact with multiple biological targets and its structural complexity make it a valuable compound for further research and development.
Propriétés
IUPAC Name |
[3-(1-methylbenzimidazol-2-yl)-2-oxochromen-7-yl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O5/c1-27-21-6-4-3-5-20(21)26-23(27)19-13-16-9-12-18(14-22(16)32-25(19)29)31-24(28)15-7-10-17(30-2)11-8-15/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWDSNFFOMIZDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC4=C(C=C(C=C4)OC(=O)C5=CC=C(C=C5)OC)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
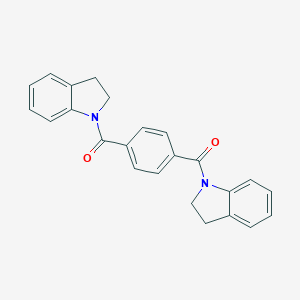
![3-(2-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B407953.png)
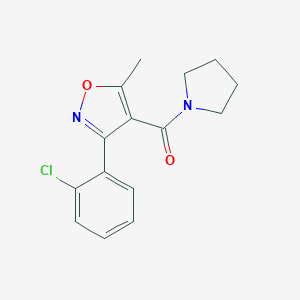
![Ethyl 4-({[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)benzoate](/img/structure/B407955.png)

![6-[(2,5-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B407958.png)
![6-[(2,6-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B407962.png)
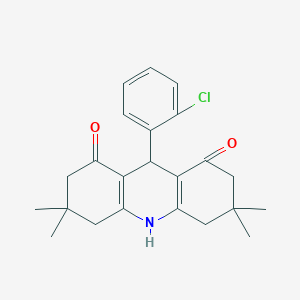
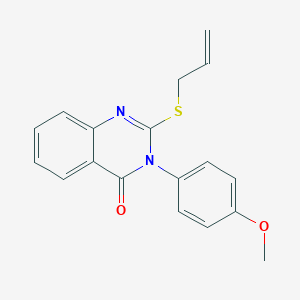
![N-[4-[[4-[(4-acetamidophenyl)sulfonylamino]naphthalen-1-yl]sulfamoyl]phenyl]acetamide](/img/structure/B407970.png)

![N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}-1-naphthyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B407972.png)
![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B407973.png)
